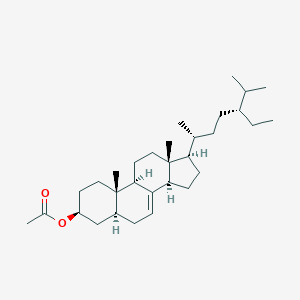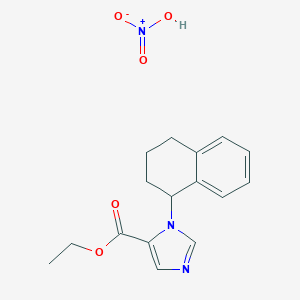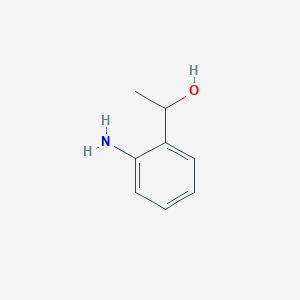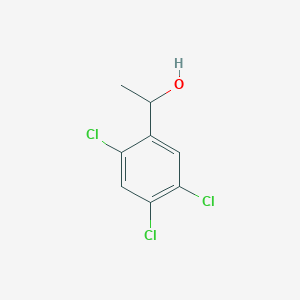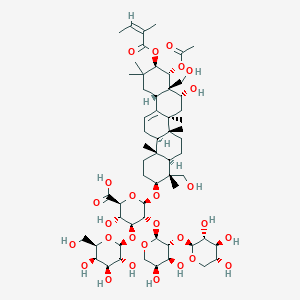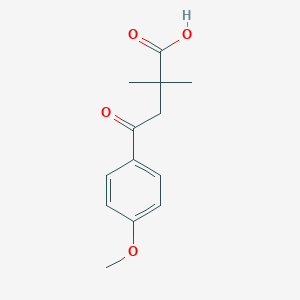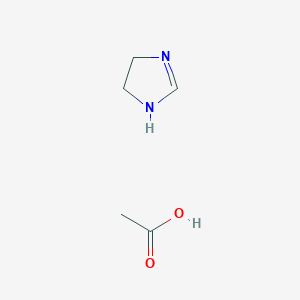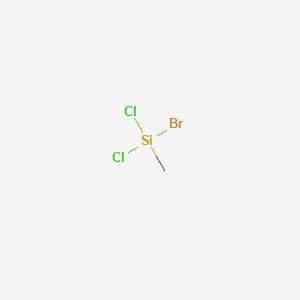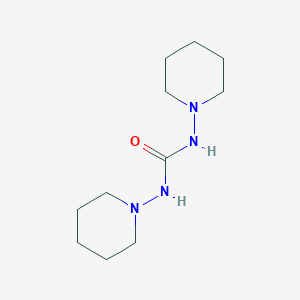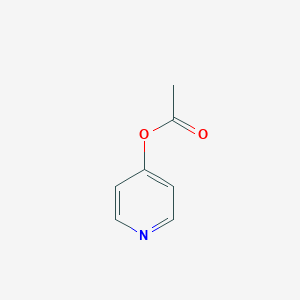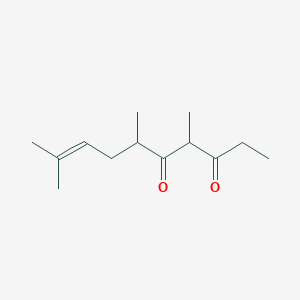
8-Decene-3,5-dione, 4,6,9-trimethyl-
Overview
Description
8-Decene-3,5-dione, 4,6,9-trimethyl- is a colorless or light yellow liquid . It is an organic compound that can be used as an intermediate in synthetic chemistry .
Synthesis Analysis
A common method of synthesis for this compound involves the reaction of decene with formaldehyde, followed by acid catalysis . In a study, two novel β-diketones, including 2,6,9-trimethyl-8-decene-3,5-dione, were identified from the medicinal plant Hypericum perforatum L. The structures of these β-diketones were corroborated by syntheses, which involved 4 steps starting from methyl acetoacetate .Molecular Structure Analysis
The molecular formula of 8-Decene-3,5-dione, 4,6,9-trimethyl- is C13H22O2 . The IUPAC name is 4,6,9-trimethyldec-8-ene-3,5-dione . The InChI and Canonical SMILES are also available for further structural analysis .Physical And Chemical Properties Analysis
8-Decene-3,5-dione, 4,6,9-trimethyl- is a colorless or light yellow liquid . It can dissolve in some organic solvents, such as ethanol and acetone . The molecular weight is 210.31 g/mol .Scientific Research Applications
The synthesis and analysis of compounds involving the 1,3,5-trimethyl-1,3,5-triaza-2-oxo-2λ4-phosphinane-4,6-diones, a derivative closely related to the compound , have been studied, with a focus on their hydrolysis and thermal elimination reactions (Farkens et al., 1993).
The photochemical behavior of 2-methylcyclohept-2-enones, compounds structurally similar to 8-Decene-3,5-dione, 4,6,9-trimethyl-, has been explored, revealing efficient dimerization processes and novel product formation under photo-induced conditions (Barbosa et al., 1990).
Research on the design and crystal structures of new compounds fused with 3,4,5-Trimethoxybenzyl Group and 6,10-Dioxaspiro Group, which include the structural analysis of related dioxaspiro compounds, provides insights into molecular conformations and intermolecular interactions (Zeng et al., 2018).
Studies on the photocycloaddition of cyclic 1,3-diones to C60, examining the formation of fused furanylfullerenes from these reactions, indicate the utility of these compounds in the synthesis of novel fullerene derivatives (Jensen et al., 1997).
The preparation and evaluation of perhydroazulene intermediates for lactarane sesquiterpene synthesis, involving 6,9,9-trimethylbicyclo[5.3.0]deca-1,6-dien-3-one, a compound structurally related to the one , shows applications in organic synthesis and pharmaceutical research (Christensen & Reusch, 1984).
Safety And Hazards
This compound is an organic compound and may cause irritation to the skin and eyes. Therefore, appropriate personal protective measures, such as wearing gloves and eye protection, should be taken when handling or using it . It should be stored in a closed container, away from sources of ignition and oxidizing agents .
properties
IUPAC Name |
4,6,9-trimethyldec-8-ene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-6-12(14)11(5)13(15)10(4)8-7-9(2)3/h7,10-11H,6,8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGCQHHZHDMDOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C(=O)C(C)CC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864448 | |
| Record name | 8-Decene-3,5-dione, 4,6,9-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Decene-3,5-dione, 4,6,9-trimethyl- | |
CAS RN |
13851-06-4 | |
| Record name | 4,6,9-Trimethyl-8-decene-3,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13851-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Decene-3,5-dione, 4,6,9-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013851064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Decene-3,5-dione, 4,6,9-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Decene-3,5-dione, 4,6,9-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5,7-trimethyl-2-decene-6,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



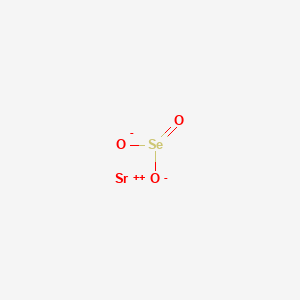
![3-(3-Amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride](/img/structure/B77551.png)
